硼霉素

描述

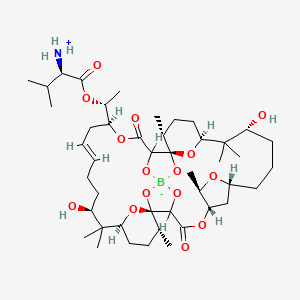

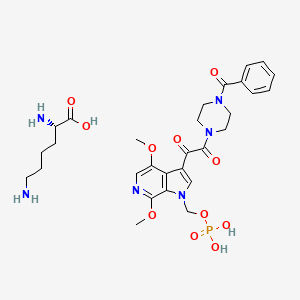

Boromycin is a bactericidal polyether-macrolide antibiotic . It was initially isolated from Streptomyces antibioticus and is notable for being the first natural product found to contain the element boron . It is effective against most Gram-positive bacteria, but is ineffective against Gram-negative bacteria .

Synthesis Analysis

The total synthesis of Boromycin has been reported in the Journal of the American Chemical Society . The biosynthesis of Boromycin has also been studied .Molecular Structure Analysis

Boromycin has a complex molecular structure with the formula C45H74BNO15 . Its molecular weight is 879.88 g/mol . The structure includes a boron atom, which is unusual for organic compounds .Chemical Reactions Analysis

Boromycin is known to act as an ionophore for potassium ions . It has been suggested that it could be involved in other chemical reactions, but more research is needed in this area .Physical And Chemical Properties Analysis

Boromycin is a solid compound . Its physical and chemical properties are influenced by its complex molecular structure .科学研究应用

Antibiotic Properties

Boromycin is a bactericidal polyether-macrolide antibiotic . It was initially isolated from the Streptomyces antibioticus and is effective against most Gram-positive bacteria . Boromycin kills bacteria by negatively affecting the cytoplasmic membrane, resulting in the loss of potassium ions from the cell .

Anti-HIV Activity

Boromycin has been studied for its potential anti-HIV activity . The unique properties of boron, the essential trace element found in boromycin, have led to its exploration in the field of antiviral research .

Anti-Plasmodium Activity

Research has also been conducted into the anti-plasmodium activity of boromycin . This suggests potential applications in the treatment of diseases such as malaria, which is caused by Plasmodium parasites .

Activity Against Intracellular Protozoal Parasites

Boromycin has shown activity against intracellular protozoal parasites . This opens up potential applications in the treatment of various protozoal infections .

Boron Neutron Capture Therapy for Malignant Brain Tumors

The boron in boromycin has been studied for its potential use in boron neutron capture therapy for malignant brain tumors . This therapy involves using boron compounds to selectively kill tumor cells while sparing healthy tissue .

Drug Discovery and Development

Boron-based bioactive compounds like boromycin have provided amphiphilic properties to facilitate interaction with protein targets . The spectrum of boron-based entities as drug candidates against many diseases has grown tremendously . For example, Ixazomib, approved by the FDA in 2015, is used to treat multiple myeloma and works via a mechanism similar to that of bortezomib . Vaborbactam, approved by FDA in 2017, is a β-lactamase inhibitor used in combination with antibiotics for the treatment of urinary, abdominal, and lung infections .

作用机制

Boromycin, also known as Ivomycin, is a bactericidal polyether-macrolide antibiotic . It was initially isolated from the Streptomyces antibioticus and is notable for being the first natural product found to contain the element boron .

Target of Action

Boromycin primarily targets the cytoplasmic membrane within the cell . It is effective against most Gram-positive bacteria , but is ineffective against Gram-negative bacteria . It is also a potent inhibitor of mycobacterial growth .

Mode of Action

Boromycin kills bacteria by negatively affecting the cytoplasmic membrane, resulting in the loss of potassium ions from the cell . It functions as an ionophore to abolish the potassium ion gradient across the bacterial membrane .

Biochemical Pathways

Boromycin is a specific inhibitor of the futalosine pathway . The futalosine pathway is a non-canonical pathway of menaquinone biosynthesis operating in certain bacteria . Boromycin’s inhibition of this pathway disrupts the normal functioning of these bacteria .

Pharmacokinetics

It is known that boromycin is a complex of boric acid with a tetradentate organic complexing agent .

Result of Action

Boromycin has potent activity against certain viruses, Gram-positive bacteria, and protozoan parasites . It rapidly kills asexual stages of both Plasmodium species at low concentrations . It also has activity against P. falciparum stage V gametocytes .

安全和危害

属性

IUPAC Name |

[(2R)-1-[(1R)-1-[(1R,5S,7E,11S,13S,16R,17R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethoxy]-3-methyl-1-oxobutan-2-yl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73BNO15/c1-24(2)36(47)39(50)54-27(5)30-16-12-11-13-17-32(48)42(7,8)34-21-19-26(4)45(57-34)38-41(52)56-31-23-29(53-28(31)6)15-14-18-33(49)43(9,10)35-22-20-25(3)44(58-35)37(40(51)55-30)59-46(60-38,61-44)62-45/h11-12,24-38,48-49H,13-23,47H2,1-10H3/q-1/p+1/b12-11+/t25-,26-,27-,28-,29-,30+,31+,32+,33-,34+,35+,36-,37?,38?,44+,45+,46?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBFYEMEQCZLJL-XURNZCJASA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]123OC4C(=O)OC(CC=CCCC(C(C5CCC(C(O1)(O5)C(O2)C(=O)OC6CC(CCCC(C(C7CCC(C4(O3)O7)C)(C)C)O)OC6C)C)(C)C)O)C(C)OC(=O)C(C(C)C)[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]123OC4C(=O)O[C@@H](C/C=C/CC[C@@H](C([C@@H]5CC[C@H]([C@@](O1)(O5)C(O2)C(=O)O[C@H]6C[C@@H](CCC[C@H](C([C@@H]7CC[C@H]([C@@]4(O3)O7)C)(C)C)O)O[C@@H]6C)C)(C)C)O)[C@@H](C)OC(=O)[C@@H](C(C)C)[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74BNO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896996 | |

| Record name | Boromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

879.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R)-1-[(1R)-1-[(1R,5S,7E,11S,13S,16R,17R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethoxy]-3-methyl-1-oxobutan-2-yl]azanium | |

CAS RN |

34524-20-4 | |

| Record name | Boromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)

![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)

![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)